molecular formula C15H16N2O2 B11946330 2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 853333-97-8

2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B11946330
CAS No.: 853333-97-8
M. Wt: 256.30 g/mol
InChI Key: YVLNNMCEEYRMAL-UHFFFAOYSA-N
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Description

2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 1-methyl-2-oxopropyl group and a 4-methylphenyl group. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-methylphenylhydrazine with 1-methyl-2-oxopropyl-3-oxobutanoate under acidic or basic conditions to form the desired pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or modulating receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-2-oxopropyl)-6-phenyl-3(2H)-pyridazinone
  • 2-(1-methyl-2-oxopropyl)-6-(4-chlorophenyl)-3(2H)-pyridazinone
  • 2-(1-methyl-2-oxopropyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone

Uniqueness

2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group may enhance its interaction with certain biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

853333-97-8

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

6-(4-methylphenyl)-2-(3-oxobutan-2-yl)pyridazin-3-one

InChI

InChI=1S/C15H16N2O2/c1-10-4-6-13(7-5-10)14-8-9-15(19)17(16-14)11(2)12(3)18/h4-9,11H,1-3H3

InChI Key

YVLNNMCEEYRMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)C

Origin of Product

United States

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